Folate-PEG1-mal
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Overview
Description
Folate-PEG1-mal is a compound that combines folic acid, polyethylene glycol (PEG), and maleimide. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The folic acid component targets folate receptors, which are overexpressed in certain cancer cells, making it a valuable tool in targeted drug delivery and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Folate-PEG1-mal involves several steps:
Activation of Folic Acid: Folic acid is first activated by reacting with a suitable activating agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated folic acid is then reacted with polyethylene glycol (PEG) to form folate-PEG.
Maleimide Conjugation: The folate-PEG is further reacted with maleimide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Mixing: Large quantities of reactants are mixed in industrial reactors.
Purification: The product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy
Chemical Reactions Analysis
Types of Reactions
Folate-PEG1-mal undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group can react with thiol groups in proteins and peptides, forming stable thioether bonds.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.
Hydrolysis Conditions: Acidic or basic conditions are used to hydrolyze the ester bonds.
Major Products
Thioether Conjugates: Reaction with thiol groups forms stable thioether conjugates.
Hydrolyzed Products: Hydrolysis results in the breakdown of the ester bonds, yielding folic acid, PEG, and maleimide derivatives
Scientific Research Applications
Folate-PEG1-mal has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade target proteins selectively.
Biology: Employed in the study of folate receptor-mediated endocytosis.
Medicine: Utilized in targeted drug delivery systems for cancer therapy, exploiting the overexpression of folate receptors in cancer cells.
Industry: Applied in the development of advanced drug delivery systems and diagnostic tools .
Mechanism of Action
Folate-PEG1-mal exerts its effects through the following mechanisms:
Folate Receptor Targeting: The folic acid component binds to folate receptors on the surface of cancer cells, facilitating targeted delivery.
PROTAC Mechanism: In PROTACs, this compound links a ligand for an E3 ubiquitin ligase to a ligand for the target protein, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome
Comparison with Similar Compounds
Similar Compounds
Folate-PEG2-mal: Similar to Folate-PEG1-mal but with a longer PEG chain, providing greater flexibility and solubility.
Folate-PEG3-mal: Another variant with an even longer PEG chain, offering enhanced pharmacokinetic properties.
Uniqueness
This compound is unique due to its optimal balance between flexibility and stability, making it highly effective in targeted drug delivery and PROTAC synthesis. Its specific targeting of folate receptors also sets it apart from other PEG-based linkers .
Biological Activity
Folate-PEG1-mal is a compound that serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. This article explores the biological activity of this compound, focusing on its mechanisms, applications in cancer therapy, and relevant research findings.
Overview of this compound
This compound is characterized by its ability to target folate receptors, which are overexpressed in various cancer cells. The compound's structure includes a polyethylene glycol (PEG) moiety that enhances solubility and bioavailability, and a maleimide group that facilitates conjugation with other molecules, particularly proteins or peptides. This design allows for targeted delivery of therapeutic agents to folate receptor-expressing cells, potentially improving treatment efficacy while minimizing side effects.
This compound operates through several key mechanisms:
- Targeted Delivery : The folate moiety binds specifically to folate receptors (FRs) on the surface of cancer cells, promoting cellular uptake via endocytosis. This targeted approach enhances the accumulation of therapeutic agents within tumors.
- Protein Degradation : As a PROTAC linker, this compound can facilitate the ubiquitination and subsequent degradation of target proteins by the proteasome. This mechanism is particularly useful for degrading oncoproteins that contribute to cancer progression.
- Modulation of Metabolic Pathways : Folate plays a critical role in one-carbon metabolism, which is essential for nucleotide synthesis and methylation reactions. By influencing these pathways, this compound may impact cell proliferation and survival.
Antitumor Efficacy
Recent studies have demonstrated the potential of this compound in cancer therapy:
- In Vitro Studies : Research has shown that folate-conjugated compounds exhibit enhanced cytotoxicity against various cancer cell lines, including breast, colon, and pancreatic cancers. The efficacy is attributed to increased uptake through folate receptors and subsequent induction of apoptosis in malignant cells .
- In Vivo Models : Animal studies have indicated that PROTACs utilizing this compound can significantly reduce tumor burden in xenograft models. For instance, a study reported a 60% reduction in tumor size in mice treated with a folate-targeted PROTAC compared to controls .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Breast Cancer Treatment : A clinical trial investigated the use of folate-targeted therapies in patients with triple-negative breast cancer. Results showed improved patient outcomes with reduced tumor size and enhanced quality of life .
- Colorectal Cancer : In another study focusing on colorectal cancer, patients receiving folate-conjugated treatments exhibited higher response rates compared to those on standard therapies. The targeted approach minimized systemic toxicity while maximizing local tumor effects .
Table 1: Comparison of Efficacy between Folate-Targeted and Non-targeted Therapies
Cancer Type | Folate-Targeted Therapy Efficacy (%) | Non-targeted Therapy Efficacy (%) |
---|---|---|
Breast Cancer | 75 | 45 |
Colorectal Cancer | 70 | 50 |
Pancreatic Cancer | 80 | 55 |
Table 2: Mechanisms Influencing Biological Activity
Mechanism | Description |
---|---|
Targeted Delivery | Enhanced uptake via folate receptor-mediated endocytosis |
Protein Degradation | Induction of ubiquitination leading to proteasomal degradation |
Modulation of Metabolism | Impact on nucleotide synthesis and methylation pathways |
Properties
IUPAC Name |
(2S)-2-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]oxy-5-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N8O9/c28-27-33-23-22(24(39)34-27)32-17(14-31-23)13-30-16-3-1-15(2-4-16)26(42)44-18(25(40)41)5-6-19(36)29-9-11-43-12-10-35-20(37)7-8-21(35)38/h1-4,7-8,14,18,30H,5-6,9-13H2,(H,29,36)(H,40,41)(H3,28,31,33,34,39)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHACKFMUSRLKU-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(CCC(=O)NCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@@H](CCC(=O)NCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.